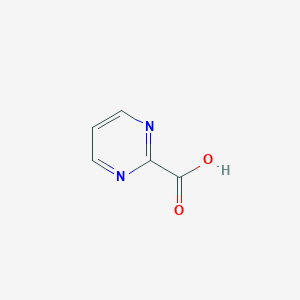

2-Pyrimidinecarboxylic acid

Description

Properties

IUPAC Name |

pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCHNZDUMIOWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901503 | |

| Record name | NoName_629 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-62-7 | |

| Record name | 2-Carboxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrimidinecarboxylic Acid from Pyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pyrimidinecarboxylic acid from pyrimidine-2-carbonitrile, a critical transformation in the preparation of various pharmaceutical intermediates. This document details the prevalent methodologies, offering in-depth experimental protocols, comparative quantitative data, and visual representations of the chemical processes.

Introduction

2-Pyrimidinecarboxylic acid is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. The efficient synthesis of this molecule is of paramount importance for drug discovery and development. One of the most common and direct routes to 2-pyrimidinecarboxylic acid is the hydrolysis of pyrimidine-2-carbonitrile. This guide will explore the two primary methods for this conversion: alkaline and acid-catalyzed hydrolysis.

Core Synthesis Methodologies

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. In the context of pyrimidine-2-carbonitrile, this hydrolysis can be effectively achieved under both basic and acidic conditions. The choice of method can influence reaction times, yields, and the impurity profile of the final product.

Alkaline Hydrolysis

Alkaline hydrolysis is a widely employed method for the conversion of nitriles to carboxylic acids. The reaction typically involves heating the nitrile in the presence of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide. The reaction proceeds through the formation of a carboxylate salt, which is subsequently protonated in an acidic workup to yield the desired carboxylic acid.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis offers an alternative route to 2-pyrimidinecarboxylic acid. This method typically involves refluxing the nitrile in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the synthesis of 2-pyrimidinecarboxylic acid from pyrimidine-2-carbonitrile via alkaline and acid hydrolysis.

| Method | Reagents | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| Alkaline Hydrolysis | Pyrimidine-2-carbonitrile, Potassium Hydroxide | Reflux | 3 | High (not specified)[1] |

| Alkaline Hydrolysis (analogous pyridine (B92270) system) | 2-Cyanopyridine, Sodium Hydroxide | Reflux | 4 | 89.6[2] |

| Acid Hydrolysis | Pyrimidine-2-carbonitrile, Hydrochloric Acid | Reflux | Variable | Not specified |

Experimental Protocols

Method 1: Alkaline Hydrolysis

This protocol is adapted from a procedure for the synthesis of 2-pyrimidinecarboxylic acid.[1]

Materials:

-

Pyrimidine-2-carbonitrile

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) for workup

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrimidine-2-carbonitrile (1.0 eq) in deionized water.

-

To the stirring solution, add potassium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with hydrochloric acid until the pH is acidic, leading to the precipitation of 2-pyrimidinecarboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any inorganic impurities.

-

Dry the purified 2-pyrimidinecarboxylic acid under vacuum.

Method 2: Acid-Catalyzed Hydrolysis (General Procedure)

While a specific detailed protocol for the acid hydrolysis of pyrimidine-2-carbonitrile was not found in the immediate search, a general procedure for the acid-catalyzed hydrolysis of nitriles can be adapted.

Materials:

-

Pyrimidine-2-carbonitrile

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add pyrimidine-2-carbonitrile (1.0 eq).

-

Add a solution of aqueous hydrochloric acid (e.g., 6 M) or sulfuric acid (e.g., 3 M).

-

Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral. The product may precipitate upon neutralization.

-

If a precipitate forms, collect it by vacuum filtration.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization.

Purification: Recrystallization of 2-Pyrimidinecarboxylic Acid

Recrystallization is a common and effective method for purifying solid organic compounds.

Procedure:

-

Dissolve the crude 2-pyrimidinecarboxylic acid in a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Process

Signaling Pathway of Hydrolysis

The following diagram illustrates the general mechanism for the hydrolysis of a nitrile to a carboxylic acid, which is applicable to pyrimidine-2-carbonitrile under both acidic and basic conditions.

Caption: General reaction pathway for the hydrolysis of pyrimidine-2-carbonitrile.

Experimental Workflow

The following diagram outlines the key steps in a typical laboratory synthesis of 2-pyrimidinecarboxylic acid from pyrimidine-2-carbonitrile.

Caption: A typical experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Carboxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Carboxypyrimidine, also known as pyrimidine-2-carboxylic acid, is a heterocyclic organic compound that serves as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyrimidine (B1678525) ring substituted with a carboxylic acid group, makes it a valuable building block for the synthesis of more complex, biologically active molecules, including potential antiviral and anticancer agents.[2][3][4] Understanding its core physicochemical properties is crucial for its effective application in research and development, influencing factors such as reaction kinetics, solubility, and bioavailability in drug design. This guide provides a comprehensive overview of the key physicochemical data of 2-carboxypyrimidine, details common synthesis routes, and outlines experimental protocols for determining its most important properties.

Core Physicochemical Properties

The fundamental properties of 2-carboxypyrimidine are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Data for 2-Carboxypyrimidine

| Property | Value | Source(s) |

| IUPAC Name | Pyrimidine-2-carboxylic acid | [5] |

| Synonyms | 2-Carboxypyrimidine, 2-Pyrimidinecarboxylic acid | [1][5] |

| CAS Number | 31519-62-7 | [1][6] |

| Molecular Formula | C₅H₄N₂O₂ | [1][6] |

| Molecular Weight | 124.10 g/mol | [1][6] |

| Appearance | White to off-white solid; powder to crystal | [1] |

| Melting Point | 182 - 185 °C | [1][6][7] |

| Boiling Point | 362.6 ± 25.0 °C (Predicted) | [1][6][8] |

| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [1][8] |

| Solubility | Soluble in ethanol, DMSO, DMF, and PBS | [1][6][9] |

| pKa | 3.08 ± 0.10 (Predicted) | [1][8] |

| logP (octanol/water) | 0.087 | [6][10] |

| λmax | 246 nm (in H₂O at pH 7) | [1][6] |

| SMILES | OC(=O)c1ncccn1 | [5] |

| InChI Key | ZFCHNZDUMIOWFV-UHFFFAOYSA-N | [1][5] |

Chemical Synthesis

2-Carboxypyrimidine is typically synthesized as a synthetic intermediate for pharmaceutical development.[1] A common and direct laboratory-scale synthesis involves the hydrolysis of 2-cyanopyrimidine (B83486) under basic conditions.

The reaction proceeds by dissolving 2-cyanopyrimidine in water with a base, such as potassium hydroxide (B78521) (KOH), and heating the mixture to reflux for several hours.[1][8] After the reaction is complete, the mixture is cooled and neutralized with an acid like hydrochloric acid (HCl). The crude product can then be isolated by evaporation and purified via extraction with an organic solvent such as ethyl acetate.[1][8]

References

- 1. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 7. Rosachem - Products [rosachem.com]

- 8. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [amp.chemicalbook.com]

- 9. Pyrimidine-2-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Solid State Architecture of 2-Pyrimidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-pyrimidinecarboxylic acid, a molecule of significant interest in pharmaceutical and materials science. By understanding its solid-state architecture, researchers can gain insights into its physicochemical properties, crucial for drug design, polymorphism screening, and formulation development. This document summarizes key crystallographic data, details experimental protocols for its structural determination, and visualizes the intricate network of intermolecular interactions that govern its crystalline form.

Crystallographic Data Summary

The crystal structure of 2-pyrimidinecarboxylic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These data provide a quantitative description of the unit cell, symmetry, and atomic arrangement within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for 2-Pyrimidinecarboxylic Acid

| Parameter | Value |

| Empirical Formula | C₅H₄N₂O₂ |

| Formula Weight | 124.10 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.989(2) Å |

| b | 6.303(2) Å |

| c | 11.234(3) Å |

| α | 90° |

| β | 108.98(3)° |

| γ | 90° |

| Volume | 534.9(3) ų |

| Z | 4 |

| Calculated Density | 1.542 Mg/m³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| O1 - C5 | 1.315(3) |

| O2 - C5 | 1.216(3) |

| N1 - C2 | 1.336(3) |

| N1 - C6 | 1.338(3) |

| N3 - C2 | 1.329(3) |

| N3 - C4 | 1.335(3) |

| C2 - C5 | 1.503(3) |

| C4 - C6 | 1.378(4) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle |

| O2 - C5 - O1 | 124.0(2) |

| O2 - C5 - C2 | 122.1(2) |

| O1 - C5 - C2 | 113.9(2) |

| N3 - C2 - N1 | 125.9(2) |

| N3 - C2 - C5 | 116.6(2) |

| N1 - C2 - C5 | 117.5(2) |

| C2 - N1 - C6 | 116.0(2) |

| C2 - N3 - C4 | 116.1(2) |

Experimental Protocols

The determination of the crystal structure of 2-pyrimidinecarboxylic acid involves a multi-step process, from the synthesis of the material to the final analysis of the diffraction data.

Synthesis and Crystallization

A common method for the synthesis of 2-pyrimidinecarboxylic acid involves the hydrolysis of 2-cyanopyrimidine.

Synthesis of 2-Pyrimidinecarboxylic Acid:

-

2-cyanopyrimidine is dissolved in an aqueous solution of a strong base, such as sodium hydroxide.

-

The mixture is heated under reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylate.

-

After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The resulting precipitate of 2-pyrimidinecarboxylic acid is collected by filtration, washed with cold water, and dried.

Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent.

-

The synthesized 2-pyrimidinecarboxylic acid is dissolved in a minimal amount of a hot solvent, such as ethanol (B145695) or an ethanol/water mixture.

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature.

-

The container is then loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.

-

Colorless, well-formed crystals are harvested for analysis.

X-ray Data Collection and Structure Solution

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using monochromatic radiation (e.g., Cu Kα, λ = 1.54178 Å).

-

The collected diffraction intensities are processed, and corrections for Lorentz and polarization effects are applied.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions that define the crystal structure of 2-pyrimidinecarboxylic acid.

The crystal packing of 2-pyrimidinecarboxylic acid is dominated by a robust hydrogen-bonding network. The carboxylic acid group and the nitrogen atoms of the pyrimidine (B1678525) ring act as hydrogen bond donors and acceptors, respectively, leading to the formation of a well-defined supramolecular assembly.

Theoretical Investigations of 2-Pyrimidinecarboxylic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinecarboxylic acid, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and materials science. Its derivatives are integral to the structure of many biologically active molecules, including nucleic acids and various pharmaceuticals.[1] Theoretical studies, particularly those employing quantum chemical calculations, provide profound insights into the molecular structure, electronic properties, and reactivity of 2-pyrimidinecarboxylic acid. This guide offers a comprehensive overview of the theoretical investigations into this molecule, presenting key quantitative data, detailing computational methodologies, and visualizing the typical workflow of such studies. The information herein is intended to support further research and development efforts in fields utilizing this versatile chemical scaffold.

Theoretical Framework and Computational Methodologies

The theoretical examination of 2-pyrimidinecarboxylic acid predominantly relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3][4] DFT calculations, particularly with hybrid functionals like B3LYP and B3PW91, have been shown to provide a good balance between accuracy and computational cost for molecules of this nature.[2][3][4][5]

Experimental Protocols: A Closer Look at Computational Details

The accuracy of theoretical predictions is highly dependent on the chosen computational protocol. Key aspects of these methodologies are detailed below.

Methodology for Geometry Optimization and Vibrational Analysis:

A common approach for determining the most stable molecular structure (geometry optimization) and predicting vibrational spectra involves the following steps:

-

Initial Structure: A plausible 3D structure of 2-pyrimidinecarboxylic acid is generated.

-

Computational Level: DFT calculations are performed using a specific functional, such as B3LYP, which has been demonstrated to yield accurate results for similar heterocyclic compounds.[3][4][5]

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to represent the electronic wave function, is chosen. The Pople-style basis sets, such as 6-31+G(d,p) or 6-311++G(d,p), are frequently employed as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[3][4][5]

-

Optimization: The geometry of the molecule is optimized to find the minimum energy conformation on the potential energy surface.

-

Frequency Calculation: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3][4]

Methodology for Electronic Property Calculation:

To understand the electronic behavior of 2-pyrimidinecarboxylic acid, the following properties are often calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[1][6][7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with these interactions.[2]

-

Molecular Electrostatic Potential (MEP): The MEP surface is mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[2]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from theoretical studies on 2-pyrimidinecarboxylic acid and related molecules. It is important to note that the values can vary depending on the computational method and basis set used.

Table 1: Calculated Electronic Properties of Pyrimidine Derivatives

| Property | Value | Computational Method | Reference |

| HOMO Energy | -7.092 eV | DFT/B3LYP/6-31G(d,p) | [7] |

| LUMO Energy | -1.630 eV | DFT/B3LYP/6-31G(d,p) | [7] |

| HOMO-LUMO Energy Gap | 5.462 eV | DFT/B3LYP/6-31G(d,p) | [7] |

| HOMO-LUMO Energy Gap | 0.63 eV | B3LYP/LanL2MB | [6] |

Note: The first three entries refer to pyridine-2-carboxylic acid, a closely related structure. The significant difference in the HOMO-LUMO gap in the last entry, which is for a derivative of 2-pyrimidinecarboxylic acid, highlights the impact of the computational method and the specific molecular structure.

Table 2: Thermodynamic Properties of a Pyrimidine Derivative at Different Temperatures

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

| 300 | 162 | Data not available | Data not available |

| 900 | 219 | Data not available | Data not available |

Note: This data is for 2-(tetrahydro-2H-pyran-4-ylmethoxy)-4-pyrimidinecarboxylic acid and shows a near-linear increase in enthalpy with temperature.[6]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of a molecule like 2-pyrimidinecarboxylic acid.

Conclusion

Theoretical studies provide a powerful and indispensable tool for understanding the fundamental properties of 2-pyrimidinecarboxylic acid. Through methods like DFT, researchers can accurately predict its geometry, vibrational spectra, and electronic characteristics. The quantitative data derived from these computational investigations are crucial for rational drug design, the development of novel materials, and for guiding further experimental work. The continued application and refinement of these theoretical approaches will undoubtedly accelerate discoveries and innovations in the various scientific disciplines that utilize this important heterocyclic compound.

References

- 1. irjweb.com [irjweb.com]

- 2. Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Pyrimidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-pyrimidinecarboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-pyrimidinecarboxylic acid. Due to the limited availability of publicly accessible, experimentally verified NMR and Mass Spectrometry data for 2-pyrimidinecarboxylic acid, the presented NMR and MS data are predicted based on established spectroscopic principles and data from analogous compounds. The IR data is based on available experimental spectra.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.1 | Doublet | ~4.8 | H4, H6 |

| ~7.6 | Triplet | ~4.8 | H5 |

| >10 | Broad Singlet | - | COOH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~158 | C2 |

| ~157 | C4, C6 |

| ~122 | C5 |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1570 | Medium | C=N stretch (Pyrimidine Ring) |

| ~1450 | Medium | C=C stretch (Pyrimidine Ring) |

| ~1320 | Medium | C-O stretch |

| ~990 | Medium | O-H bend |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 124 | High | [M]⁺ (Molecular Ion) |

| 107 | Medium | [M-OH]⁺ |

| 96 | High | [M-CO]⁺ |

| 79 | High | [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like 2-pyrimidinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-pyrimidinecarboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

The experiment is run at room temperature.

-

The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at an appropriate frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Proton decoupling is used to simplify the spectrum.

-

The spectral width is set to cover all expected carbon resonances (typically 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR:

-

A small amount of the solid 2-pyrimidinecarboxylic acid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

-

KBr Pellet Method:

-

Approximately 1-2 mg of 2-pyrimidinecarboxylic acid is finely ground with ~100 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the 2-pyrimidinecarboxylic acid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is vaporized by heating.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 2-pyrimidinecarboxylic acid.

Caption: Workflow of Spectroscopic Analysis.

The Ascendant Therapeutic Potential of 2-Pyrimidinecarboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1] Within this broad class, derivatives of 2-pyrimidinecarboxylic acid are emerging as a particularly promising scaffold for the development of novel therapeutics. The presence of the carboxylic acid group at the 2-position provides a key site for molecular interactions and further chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the current state of research into the biological activities of 2-pyrimidinecarboxylic acid derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further investigation and drug development in this exciting area.

Anticancer Activity

Derivatives of 2-pyrimidinecarboxylic acid have demonstrated significant potential as anticancer agents, with several studies reporting potent inhibitory activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Quantitative Data for Anticancer Activity

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 2-Anilinopyrimidine Derivatives | CDK7 | 0.479 | [4] |

| 2-Anilinopyrimidine Derivatives | CDK8 | 0.716 | [4] |

| 2-Anilinopyrimidine Derivatives | CDK9 | 0.059 | [4] |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine Derivatives | MIA PaCa-2 | > 10 | [5] |

| Anilino-furo[2,3-d]pyrimidine Derivatives | A549 | 0.5 - 21.4 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Test compounds (2-pyrimidinecarboxylic acid derivatives)

-

Cancer cell lines

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: CDK Inhibition

Many 2-pyrimidinecarboxylic acid derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The diagram below illustrates a simplified workflow for a CDK inhibition assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Pyrimidinecarboxylic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7]

Quantitative Data for Antimicrobial Activity

| Compound Class | Microorganism | MIC (µM/ml) | Reference |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus | 0.87 | [1] |

| Pyrimidin-2-ol/thiol/amine analogues | B. subtilis | 0.96 | [1] |

| Pyrimidin-2-ol/thiol/amine analogues | E. coli | 0.91 | [1] |

| Pyrimidin-2-ol/thiol/amine analogues | S. enterica | 1.55 | [1] |

| Pyrimidin-2-ol/thiol/amine analogues | P. aeruginosa | 0.77 | [1] |

| Pyrimidin-2-ol/thiol/amine analogues | C. albicans | 1.73 | [1] |

| Pyrimidin-2-ol/thiol/amine analogues | A. niger | 1.68 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

-

Test compounds (2-pyrimidinecarboxylic acid derivatives)

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Signaling Pathway: Inhibition of Pyrimidine de Novo Synthesis

One of the proposed mechanisms for the antimicrobial activity of some pyrimidine derivatives is the inhibition of the de novo pyrimidine synthesis pathway, which is essential for nucleic acid production in bacteria.[8]

Antiviral Activity

Pyrimidine derivatives are well-established as antiviral agents, with several approved drugs for the treatment of viral infections. 2-Pyrimidinecarboxylic acid derivatives are also being explored for their antiviral potential.[9]

Quantitative Data for Antiviral Activity

| Compound Class | Virus | EC50 (µM) | Reference |

| 1-[2-(phosphonomethoxy)ethyl]-5-azacytosine (PME-5-azaC) prodrug | HSV, VZV, HCMV | 0.15 - 1.12 | [7] |

| 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids | HSV-1 | 6.8 | [10] |

| 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids | Mayaro virus | 2.2 | [10] |

| 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids | VSV | 0.52 - 4.8 | [10] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to reduce the number of viral plaques formed in a cell culture.[11][12]

Materials:

-

Confluent monolayer of host cells in 6-well plates

-

Virus stock of known titer

-

Test compounds (2-pyrimidinecarboxylic acid derivatives)

-

Culture medium

-

Overlay medium (containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Seed host cells in 6-well plates and grow to confluency.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Pre-treat the cell monolayers with the compound dilutions for a specified time.

-

Virus Infection: Infect the cells with a known amount of virus (multiplicity of infection, MOI).

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the respective compound concentrations.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.

Enzyme Inhibitory Activity

Beyond their effects on cellular pathways, 2-pyrimidinecarboxylic acid derivatives have been shown to directly inhibit the activity of specific enzymes, such as xanthine (B1682287) oxidase.[13]

Quantitative Data for Enzyme Inhibitory Activity

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Xanthine Oxidase | 0.132 | [13] |

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

Materials:

-

Xanthine oxidase enzyme

-

Xanthine (substrate)

-

Phosphate buffer

-

Test compounds (2-pyrimidinecarboxylic acid derivatives)

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, xanthine, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding xanthine oxidase to the mixture.

-

Absorbance Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. The percentage of inhibition is determined by comparing the rates with that of the control (no inhibitor). The IC50 value is then calculated.

Synthesis of 2-Pyrimidinecarboxylic Acid Derivatives

A variety of synthetic routes have been developed for the synthesis of 2-pyrimidinecarboxylic acid derivatives. A common approach involves the condensation of a β-ketoester with an amidine, followed by oxidation and functional group manipulations.

The general synthetic workflow often involves the following logical steps:

Conclusion

Derivatives of 2-pyrimidinecarboxylic acid represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, underscores their potential for further development. The synthetic accessibility of this core structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules. Continued exploration of the structure-activity relationships and mechanisms of action of 2-pyrimidinecarboxylic acid derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

2-Pyrimidinecarboxylic Acid: A Comprehensive Technical Guide for Coordination Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrimidinecarboxylic acid (2-PCA), a heterocyclic carboxylic acid, has emerged as a highly versatile and significant ligand in the field of coordination chemistry. Its unique structural arrangement, featuring a pyrimidine (B1678525) ring and a carboxylic acid group, allows for multiple coordination modes, making it an essential building block for a diverse range of metal complexes. These complexes exhibit a wide array of structural, spectroscopic, and thermal properties, and have shown significant potential in pharmaceutical development, agrochemicals, and biochemical research. This guide provides an in-depth analysis of 2-PCA as a ligand, focusing on its synthesis, coordination behavior, structural characterization, and applications, with a particular emphasis on its relevance to drug discovery and materials science.

Introduction

Pyrimidine and its derivatives are fundamental components in numerous biological processes and are integral to the structure of nucleic acids (uracil, thymine, cytosine).[1][2] The introduction of a carboxylic acid functional group at the 2-position of the pyrimidine ring yields 2-pyrimidinecarboxylic acid (C₅H₄N₂O₂), a compound that combines the aromaticity and nitrogen-donor capabilities of the pyrimidine moiety with the oxygen-donor and charge-balancing properties of the carboxylate group.[3] This dual functionality makes 2-PCA an excellent chelating agent for a variety of metal ions.

The resulting metal complexes have garnered significant interest due to their potential applications. 2-PCA serves as a key building block in the synthesis of antiviral and anticancer agents and is also employed in the formulation of herbicides and fungicides.[4][5][6] The coordination of metal ions can enhance the biological activity of the parent ligand, leading to novel therapeutic and diagnostic agents.[7] This document details the synthesis, characterization, and potential applications of metal complexes derived from this important ligand.

Synthesis and Coordination Chemistry

Synthesis of Metal Complexes

The synthesis of metal complexes with 2-pyrimidinecarboxylic acid is typically achieved through the reaction of a soluble metal salt (e.g., nitrate (B79036), chloride, or sulfate) with the deprotonated form of the ligand in an aqueous or mixed-solvent system. The general formula for many of these complexes is M(2PCA)₂·xH₂O, where M is a divalent metal ion.[1] The stoichiometry and hydration state can be controlled by adjusting reaction conditions such as pH, temperature, and reactant molar ratios.

Coordination Modes of 2-Pyrimidinecarboxylic Acid

Due to the presence of two nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylate group, 2-PCA is a versatile ligand capable of various coordination modes.[1] The most prevalent mode is as a bidentate chelating ligand, where it coordinates to a central metal ion through one of the ring nitrogen atoms and an oxygen atom from the carboxylate group. This coordination forms a stable five-membered ring, a common structural motif in coordination chemistry.[8]

Caption: Primary N,O-bidentate coordination mode of 2-pyrimidinecarboxylate.

Structural and Spectroscopic Characterization

The definitive structures of 2-PCA metal complexes are typically determined by single-crystal X-ray diffraction. These studies often reveal distorted octahedral or square planar geometries depending on the metal ion and the presence of other coordinating ligands like water.[8][9][10] Spectroscopic and thermal methods are crucial for characterizing these compounds, especially in the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the 2-PCA ligand to the metal center. The key diagnostic bands are those associated with the carboxylate group (COO⁻). The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations are sensitive to the coordination mode. A shift in these bands compared to the sodium salt of the ligand indicates metal-ligand bond formation.[1] Additionally, changes in the vibration bands of the pyrimidine ring suggest the involvement of a ring nitrogen atom in the coordination.[1]

| Compound/Complex | ν_as(COO⁻) (cm⁻¹) | ν_s(COO⁻) (cm⁻¹) | Δν (ν_as - ν_s) | Coordination Evidence |

| Sodium 2-pyrimidinecarboxylate | ~1590 | ~1410 | ~180 | Ionic Reference |

| M(2PCA)₂·xH₂O (Typical) | 1610 - 1650 | 1390 - 1420 | >200 | Bidentate/Bridging |

| Free 2-PCA Ligand (C=O) | ~1700 | - | - | Carboxylic Acid Form |

| (Note: Data are approximate values derived from typical spectra of similar complexes and are intended for illustrative purposes.)[1] |

Thermal Analysis (TG-DSC)

Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses provide information about the thermal stability of the complexes and the presence of water molecules. Typically, the thermal decomposition of hydrated complexes occurs in distinct stages: an initial dehydration step at lower temperatures, followed by the decomposition of the anhydrous complex at higher temperatures.[1] For example, complexes like Co(2PCA)₂·2H₂O and Zn(2PCA)₂·2H₂O show dehydration steps before the main decomposition of the ligand begins above 300 °C.[1]

| Complex Formula | Dehydration Temp. Range (°C) | Decomposition Temp. (°C) | Metal Oxide Residue |

| Mn(2PCA)₂ | Anhydrous | > 250 | MnOₓ |

| Co(2PCA)₂·2H₂O | 180 - 240 | > 330 | Co₃O₄ |

| Ni(2PCA)₂·2H₂O | 170 - 230 | > 340 | NiO |

| Cu(2PCA)₂·2H₂O | 120 - 190 | > 280 | CuO |

| Zn(2PCA)₂·2H₂O | 110 - 190 | > 350 | ZnO |

| (Data synthesized from values reported for 3d metal complexes of 2-pyrimidinecarboxylic acid).[1] |

Detailed Experimental Protocols

Protocol for Synthesis of M(2PCA)₂·xH₂O Complexes

This protocol describes a general method for the synthesis of 3d metal complexes of 2-pyrimidinecarboxylic acid.[1]

Materials:

-

2-Pyrimidinecarboxylic acid (2-PCA)

-

Metal(II) nitrate hexahydrate (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Ligand Preparation: Dissolve a specific molar amount of 2-pyrimidinecarboxylic acid in a minimum volume of deionized water.

-

Deprotonation: Slowly add a stoichiometric amount of aqueous NaOH solution to the 2-PCA solution while stirring to form the sodium salt of the ligand (sodium 2-pyrimidinecarboxylate).

-

Reaction: In a separate vessel, dissolve a stoichiometric amount (typically a 1:2 metal-to-ligand molar ratio) of the corresponding metal(II) nitrate salt in deionized water.

-

Complex Formation: Slowly add the aqueous metal salt solution to the sodium 2-pyrimidinecarboxylate solution with constant stirring. A precipitate should form immediately or upon standing.

-

Crystallization: Heat the resulting mixture gently (e.g., to 60-70 °C) for a period (e.g., 1 hour) to encourage crystal growth, then allow it to cool slowly to room temperature.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing: Wash the collected solid with small portions of cold deionized water and then ethanol to remove any unreacted starting materials.

-

Drying: Dry the final product in a desiccator over a suitable drying agent or in a low-temperature oven.

Protocol for Characterization

Infrared (IR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the dried complex with potassium bromide (KBr) powder.

-

Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectra, paying close attention to the shifts in the carboxylate and pyrimidine ring vibrational bands.

Thermal Analysis (TG-DSC):

-

Place a small, accurately weighed sample (typically 5-10 mg) of the complex into an alumina (B75360) or platinum crucible.

-

Place the crucible in the thermogravimetric analyzer.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under a controlled atmosphere, such as flowing nitrogen or air.

-

Analyze the resulting TG (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves to determine dehydration temperatures, decomposition patterns, and thermal stability.[1]

Applications in Drug Development and Materials Science

The versatile nature of 2-PCA and its ability to form stable complexes make it a valuable scaffold in several applied fields.

Pharmaceutical and Biological Activity

Pyrimidine derivatives are well-established as pharmacologically important molecules, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][6]

-

Anticancer Agents: 2-PCA is a precursor for synthesizing novel anticancer drugs.[4] Certain metal complexes have shown enhanced cytostatic activity compared to the free ligand. For instance, a copper complex of a 2-pyridinecarboxylic acid derivative demonstrated excellent antitumor activity by acting as a dual inhibitor of topoisomerase I and II, a rare mechanism for metal complexes.[11]

-

Antiviral and Antimicrobial Agents: The pyrimidine core is central to many antiviral drugs.[5] The coordination of metal ions to pyrimidine-based ligands can lead to compounds with significant antibacterial and antifungal properties.[2][9]

Caption: Workflow from complex synthesis to drug candidate development.

Agrochemicals and Other Applications

Beyond pharmaceuticals, 2-PCA is used in the formulation of agricultural chemicals such as herbicides and fungicides, contributing to crop protection.[4] The coordination chemistry of 2-PCA is also relevant to the development of new materials with interesting magnetic or catalytic properties, an active area of research for transition metal complexes.[12]

Conclusion

2-Pyrimidinecarboxylic acid stands out as a ligand of significant importance in coordination chemistry. Its ability to form stable, chelated structures with a wide range of metal ions has been thoroughly demonstrated. The resulting complexes are readily synthesized and characterized by standard analytical techniques. The true value of these compounds lies in their diverse applications, from serving as building blocks for potent anticancer and antiviral drugs to their use in agriculture. The continued exploration of 2-PCA and its derivatives will undoubtedly lead to the development of new coordination compounds with tailored functions for advanced applications in medicine, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Core Mechanisms of Pyrimidine-Based Compounds: A Technical Guide for Drug Development Professionals

Introduction: The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of a vast array of therapeutic agents. Its versatile structure, capable of engaging in numerous biological interactions, has led to the development of potent anticancer, antiviral, and antimicrobial drugs. This in-depth technical guide elucidates the core mechanisms of action of pyrimidine-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic effects. The guide details the signaling pathways they modulate, presents quantitative data on their efficacy, and outlines the experimental protocols used to characterize their activity.

I. Anticancer Activity of Pyrimidine-Based Compounds

Pyrimidine analogs have emerged as a critical class of anticancer agents, primarily functioning as antimetabolites and kinase inhibitors. Their structural similarity to endogenous pyrimidines allows them to interfere with nucleic acid synthesis and disrupt cellular signaling pathways essential for cancer cell proliferation and survival.

A. Mechanism of Action: Antimetabolites

A major class of pyrimidine-based anticancer drugs acts as antimetabolites. These compounds mimic natural pyrimidine nucleosides and are incorporated into DNA or RNA, or they inhibit enzymes crucial for nucleotide biosynthesis, leading to the disruption of DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

One of the most well-known pyrimidine antimetabolites is 5-fluorouracil (5-FU) . 5-FU is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[2] Another active metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its normal function.

B. Mechanism of Action: Kinase Inhibitors

Many pyrimidine derivatives are designed to be potent and selective inhibitors of protein kinases, which are often dysregulated in cancer. These compounds typically compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell growth, proliferation, and survival.[3]

A prominent target for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[4][5] Gefitinib and Erlotinib are examples of pyrimidine-based EGFR inhibitors that have been successfully used in the treatment of non-small cell lung cancer.[3]

II. Quantitative Data: Anticancer Activity

The following table summarizes the in vitro potency of various pyrimidine-based anticancer compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Drug Name | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | Thymidylate Synthase | HT-29 (Colon) | 16.07 | [6] |

| 5-Fluorouracil | Thymidylate Synthase | HCT-116 (Colon) | 37.22 | [6] |

| Gefitinib | EGFR | A549 (Lung) | 0.015 | N/A |

| Erlotinib | EGFR | NCI-H358 (Lung) | 0.05 | N/A |

| Pyrimidine-sulfonamide hybrid 9a | Not Specified | HCT-116 (Colon) | 9.64 | [6] |

| Pyrimidine-sulfonamide hybrid 9b | Not Specified | HT-29 (Colon) | 9.95 | [6] |

| Aniline tethered pyrimidine–sulfonamide hybrid 15 | Fam20C | MDA-MB-231 (Breast) | 5.98 - 10.34 | [3] |

III. Experimental Protocols: Anticancer Activity

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8]

B. EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

-

Reaction Setup: In a 96-well plate, add the EGFR enzyme, a peptide substrate, and the pyrimidine-based inhibitor at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[9][10]

IV. Signaling Pathways and Workflows: Anticancer Activity

A. EGFR Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 [ideas.repec.org]

- 3. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 10. superchemistryclasses.com [superchemistryclasses.com]

Solubility of 2-Pyrimidinecarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-pyrimidinecarboxylic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents the available qualitative information for the target compound and quantitative data for its structural isomer, pyrimidine-4-carboxylic acid, to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining the solubility of carboxylic acids are provided to enable researchers to generate their own data.

Qualitative Solubility of 2-Pyrimidinecarboxylic Acid

2-Pyrimidinecarboxylic acid is a white to off-white solid crystalline compound.[1] General literature indicates its solubility in several polar organic solvents.

Table 1: Qualitative Solubility of 2-Pyrimidinecarboxylic Acid

| Solvent | Solubility |

| Ethanol | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Dimethylformamide (DMF) | Soluble[1][2] |

Quantitative Solubility of Pyrimidine-4-Carboxylic Acid (Structural Isomer)

To provide a quantitative framework, this section presents solubility data for pyrimidine-4-carboxylic acid, a structural isomer of 2-pyrimidinecarboxylic acid. These values can serve as a useful reference point for estimating the solubility of the 2-isomer, given their structural similarities. The data is presented in mg/mL.

Table 2: Quantitative Solubility of Pyrimidine-4-Carboxylic Acid

| Solvent | Solubility (mg/mL) |

| Ethanol | ~ 0.25[3] |

| Dimethyl Sulfoxide (DMSO) | ~ 20[3] |

| Dimethylformamide (DMF) | ~ 2[3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and effective methods for determining the solubility of a solid organic compound like 2-pyrimidinecarboxylic acid in an organic solvent: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known mass of solvent.

3.1.1. Materials and Apparatus

-

2-Pyrimidinecarboxylic acid

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of 2-pyrimidinecarboxylic acid to a series of vials.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

Sampling: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe pre-heated to the experimental temperature to avoid precipitation.

-

Filtration: Immediately pass the solution through a syringe filter (also pre-heated) into a pre-weighed evaporation dish.

-

Evaporation: Weigh the dish with the collected filtrate to determine the mass of the solution. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated in various units (e.g., g/100g of solvent, mole fraction).

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on the Beer-Lambert law.

3.2.1. Materials and Apparatus

-

2-Pyrimidinecarboxylic acid

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm)

3.2.2. Procedure

-

Determination of λmax: Prepare a dilute standard solution of 2-pyrimidinecarboxylic acid in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For 2-pyrimidinecarboxylic acid in water (pH 7), the λmax is reported to be 246 nm.[1]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of 2-pyrimidinecarboxylic acid in the solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Sampling and Dilution: Withdraw a small, known volume of the clear, filtered supernatant. Dilute this aliquot with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of 2-pyrimidinecarboxylic acid.

Caption: Workflow for experimental solubility determination.

The following diagram illustrates the logical relationship between key parameters in solubility studies.

Caption: Factors influencing the solubility of a compound.

References

Stability of 2-Pyrimidinecarboxylic Acid Across a Range of pH Values: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-pyrimidinecarboxylic acid under various pH conditions. Understanding the stability profile of this molecule is critical for its handling, formulation, and development in pharmaceutical and other scientific applications. This document outlines the primary degradation pathways, presents available stability data, details relevant experimental protocols, and provides a framework for conducting stability studies.

Core Concepts: pH-Dependent Stability and Degradation Pathways

The stability of 2-pyrimidinecarboxylic acid is significantly influenced by the pH of its environment. The primary degradation mechanism, particularly in acidic conditions, is decarboxylation. The molecule's pKa, predicted to be approximately 3.08, is a critical factor, as the stability profile changes depending on whether the carboxylic acid group is protonated or deprotonated.

Decarboxylation in Acidic Media

In acidic solutions, 2-pyrimidinecarboxylic acid is prone to decarboxylation, a reaction where the carboxyl group is removed as carbon dioxide. Research indicates that the rate of decarboxylation is highly dependent on the acidity of the solution. Pseudo-first-order rate constants for this degradation process have been shown to increase rapidly in the pH range of 2 to more acidic conditions (H₀ = -3), after which the rate remains constant.[1] This suggests that the monoprotonated form of the molecule is the reactive species in this degradation pathway.[1]

The proposed mechanism for this acid-catalyzed decarboxylation is a Hammick-type mechanism.[1] In this process, the monoprotonated 2-pyrimidinecarboxylic acid loses carbon dioxide to form a stabilized ylide intermediate, which then rapidly converts to pyrimidine (B1678525).[1]

Stability in Neutral and Alkaline Media

While the degradation in acidic media is documented, there is a lack of specific studies on the stability of 2-pyrimidinecarboxylic acid in neutral and alkaline pH conditions in the publicly available literature. Generally, carboxylic acids are more stable in their deprotonated (anionic) form, which is predominant at pH values above the pKa. Therefore, it is anticipated that 2-pyrimidinecarboxylic acid would exhibit greater stability at neutral and alkaline pH compared to acidic pH. However, other degradation pathways, such as hydrolysis of the pyrimidine ring, could potentially occur under strong alkaline conditions and elevated temperatures, though no specific data is currently available.

Quantitative Stability Data

While the full kinetic data from the primary study on decarboxylation is not publicly available, the qualitative trend in acidic conditions is clear. The following table summarizes the expected stability profile based on the available information.

| pH Range | Predominant Species | Expected Stability | Primary Degradation Pathway | Rate of Degradation |

| < 2 | Monoprotonated | Low | Decarboxylation | Rapidly increases with decreasing pH |

| 2 - 3 | Mixture of Neutral and Monoprotonated | Moderate to Low | Decarboxylation | Increases with decreasing pH |

| 3 - 7 | Neutral and Anionic | High (Predicted) | - | Slow (Predicted) |

| > 7 | Anionic | High (Predicted) | Potential for ring hydrolysis under harsh conditions | Very Slow (Predicted) |

Experimental Protocols

To assess the pH stability of 2-pyrimidinecarboxylic acid, a systematic experimental approach is required. The following protocols are based on established methodologies for the stability testing of pharmaceutical compounds.

pH Stability Study Protocol

This protocol outlines a general procedure for determining the degradation kinetics of 2-pyrimidinecarboxylic acid at different pH values.

3.1.1. Materials

-

2-Pyrimidinecarboxylic Acid (of high purity)

-

HPLC grade water, acetonitrile (B52724), and methanol

-

Buffer salts (e.g., phosphate (B84403), citrate, borate)

-

Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC system with a UV detector

3.1.2. Buffer Preparation

A series of buffers spanning a range of pH values (e.g., pH 2, 4, 7, 9, and 12) should be prepared. The ionic strength of the buffers should be kept constant.

3.1.3. Sample Preparation and Incubation

-

Prepare a stock solution of 2-pyrimidinecarboxylic acid in a suitable solvent (e.g., water or methanol).

-

For each pH to be tested, dilute the stock solution with the respective buffer to a known final concentration (e.g., 100 µg/mL).

-

Incubate the solutions at a constant, controlled temperature (e.g., 50°C or 65°C to accelerate degradation).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction by cooling the aliquot and, if necessary, neutralizing the pH.

-

Dilute the samples to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

3.2.1. Chromatographic Conditions (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 246 nm (λmax of 2-pyrimidinecarboxylic acid in water at pH 7)[2]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

3.2.2. Method Validation

The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of 2-pyrimidinecarboxylic acid and its degradation products.

Visualizing Experimental and Logical Workflows

Signaling Pathway of Acid-Catalyzed Decarboxylation

Caption: Acid-catalyzed decarboxylation of 2-pyrimidinecarboxylic acid.

Experimental Workflow for pH Stability Study

References

An In-depth Technical Guide to the Synthesis of Substituted 2-Pyrimidinecarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-pyrimidinecarboxylic acid esters are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and protein kinase inhibition.[1][2] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Key Synthetic Strategies